molecular formula C7H6N2O2 B8645190 2-Nitro-3-vinylpyridine

2-Nitro-3-vinylpyridine

Cat. No.: B8645190
M. Wt: 150.13 g/mol
InChI Key: BRQJTDURZKRGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-3-vinylpyridine is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-ethenyl-2-nitropyridine

InChI

InChI=1S/C7H6N2O2/c1-2-6-4-3-5-8-7(6)9(10)11/h2-5H,1H2

InChI Key

BRQJTDURZKRGHM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The mixture of 327 mg of 3-bromo-2-nitropyridine, 256.5 mg of dichlorobis(triphenylphosphine)palladium (II), 518 μL of tributyl(vinyl)tin, and 6 mL of N,N-dimethylformamide, was stirred at 80° C. for 3 hours. The reaction mixture was cooled back to room temperature, then 500 mg of potassium fluoride and 1.5 mL of water were added thereto, and stirred at room temperature for 30 minutes. The insolubles were filtered through celite, a saturated aqueous solution of sodium hydrogen carbonate was added, and extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The insolubles were filtered, the filtrate was concentrated under reduced pressure, and then the thus obtained residue was purified by silica gel column chromatography, to obtain 236 mg of 2-nitro-3-vinylpyridine [120-1] as a pale red solid.
Quantity
327 mg
Type
reactant
Reaction Step One
Quantity
518 μL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
256.5 mg
Type
catalyst
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Bromo-2-nitropyridine (1.015 g, 5.0 mmol), tetrabutylammonium chloride (1.390 g, 5.00 mmol), and bis(triphenylphosphine)palladium(II) chloride (0.351 g, 0.500 mmol) were combined. Mixture was suspended in acetonitrile (10 ml). The mixture was stirred at room temperature for 30 minutes while it was degassed by a flow of nitrogen. Tributyl(vinyl)tin (1.754 ml, 6.00 mmol) was added and the mixture was further degassed for 5 minutes. The vial was capped and heated at 90° C. for 4 hours. Solvents were removed from the mixture. The residue was dissolved with dichloromethane. Material was washed with brine and the aqueous phase was discarded. Organic layer was dried over Na2SO4, and filtered. Solvents were removed by roto-vap. Silica gel chromatography afforded the title compound as tan solid in 68% yield. 1H NMR (500 MHz, CHLOROFORM-D) δ ppm 8.39 (dd, J=4.58, 1.53 Hz, 1 H) 8.06 (dd, J=7.94, 1.53 Hz, 1 H) 7.55 (dd, J=7.93, 4.58 Hz, 1 H) 6.90 (dd, J=17.24, 11.14 Hz, 1 H) 5.82 (d, J=17.40 Hz, 1 H) 5.55 (d, J=10.99 Hz, 1 H).
Quantity
1.015 g
Type
reactant
Reaction Step One
Quantity
1.754 mL
Type
reactant
Reaction Step Two
Quantity
1.39 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0.351 g
Type
catalyst
Reaction Step Five
Yield
68%

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